molecular formula C11H13NO5 B8403665 3-Methoxy-4-propoxy-5-nitrobenzaldehyde

3-Methoxy-4-propoxy-5-nitrobenzaldehyde

Cat. No. B8403665
M. Wt: 239.22 g/mol
InChI Key: DBGJIBGEBFJNEL-UHFFFAOYSA-N
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Patent
US05856323

Procedure details

A mixture of sodium hydride (6.09 g, 152.3 mmole) in 20 mL of dry dimethylformamide (DMF) was cooled to 0° C. and then 5-nitrovanillin (25 g, 126.8 mmole) in 41 mL of DMF was added dropwise. After 30 minutes, propyl iodide (25.87 g, 152.0 mmole) was added dropwise at 0° C. When the addition was completed, the reaction was maintained at room temperature for 2 hours and then stirred overnight at 70° C. Water was added, and-the solution extracted with ethyl ether, washed with 10% NaOH, dried over MgSO4, filtered and then evaporated in vacuo to an oil (19 g, 62.7%).
Quantity
6.09 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
41 mL
Type
solvent
Reaction Step Two
Quantity
25.87 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N+:3]([C:6]1[C:7]([OH:16])=[C:8]([O:14][CH3:15])[CH:9]=[C:10]([CH:13]=1)[CH:11]=[O:12])([O-:5])=[O:4].[CH2:17](I)[CH2:18][CH3:19].O>CN(C)C=O>[CH3:15][O:14][C:8]1[CH:9]=[C:10]([CH:13]=[C:6]([N+:3]([O-:5])=[O:4])[C:7]=1[O:16][CH2:17][CH2:18][CH3:19])[CH:11]=[O:12] |f:0.1|

Inputs

Step One
Name
Quantity
6.09 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=C(C=C(C=O)C1)OC)O
Name
Quantity
41 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
25.87 g
Type
reactant
Smiles
C(CC)I
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred overnight at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was maintained at room temperature for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
-the solution extracted with ethyl ether
WASH
Type
WASH
Details
washed with 10% NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to an oil (19 g, 62.7%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC=1C=C(C=O)C=C(C1OCCC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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